1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1240570-25-5
VCID: VC4373330
InChI: InChI=1S/C10H7F2N3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2
SMILES: C1=CC(=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C10H7F2N3O2
Molecular Weight: 239.182

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

CAS No.: 1240570-25-5

Cat. No.: VC4373330

Molecular Formula: C10H7F2N3O2

Molecular Weight: 239.182

* For research use only. Not for human or veterinary use.

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole - 1240570-25-5

Specification

CAS No. 1240570-25-5
Molecular Formula C10H7F2N3O2
Molecular Weight 239.182
IUPAC Name 1-[(2,4-difluorophenyl)methyl]-4-nitropyrazole
Standard InChI InChI=1S/C10H7F2N3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2
Standard InChI Key CWHFTTJOYAXWOZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-]

Introduction

Molecular Architecture and Structural Characterization

Core Pyrazole Framework

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the N1 position with a (2,4-difluorophenyl)methyl group and at the C4 position with a nitro group. The molecular formula is C10H7F2N3O2\text{C}_{10}\text{H}_{7}\text{F}_{2}\text{N}_{3}\text{O}_{2}, with a calculated molecular weight of 239.18 g/mol . This aligns with analogous N1-arylpyrazole derivatives, where substituent variations minimally affect core bonding parameters .

Bond Length Analysis

Comparative crystallographic data from N1-arylpyrazolines reveal characteristic bond distances (Table 1) :

Bond TypeAverage Length (Å)Observed Range (Å)
N1–N21.3651.324–1.434
C3–N21.2881.271–1.286
C5–N11.4741.454–1.496

The nitro group at C4 introduces electron-withdrawing effects, likely shortening adjacent C–N bonds (C4–N31.35A˚\text{C4–N3} \approx 1.35 \, \text{Å}) compared to unsubstituted pyrazoles .

Substituent Effects

The 2,4-difluorophenyl group adopts a conformation where the fluorine atoms at positions 2 and 4 create steric and electronic asymmetry. Crystallographic studies of related compounds show dihedral angles of 5.4–10.9° between the pyrazole ring and substituted phenyl groups , suggesting moderate planarity in this derivative.

Synthetic Methodologies

Cyclocondensation Approaches

Pyrazole synthesis frequently employs 1,3-dipolar cycloaddition or hydrazine-based cyclocondensation. For N1-benzylated derivatives like this compound, a practical route involves:

  • Hydrazine Formation: Reacting 2,4-difluorobenzyl chloride with hydrazine hydrate to yield 2,4-difluorobenzylhydrazine.

  • Cyclocondensation: Treating the hydrazine with a β-ketonitroethylene precursor under acidic conditions (Scheme 1) :

R–NH–NH2+R’–CO–CH2NO2H+1-[(2,4-F2Ph)CH2]-4-NO2-1H-pyrazole\text{R–NH–NH}_2 + \text{R'–CO–CH}_2–\text{NO}_2 \xrightarrow{\text{H}^+} \text{1-[(2,4-F}_2\text{Ph)CH}_2]\text{-4-NO}_2\text{-1H-pyrazole}

Yields for analogous reactions range from 72% to 89% when using catalysts like copper triflate .

1,3-Dipolar Cycloaddition

Alternative synthesis via nitrilimine cycloaddition offers regioselectivity (Scheme 2) :

Ar–C≡N–NH–Ar’+CH2=CH–NO2BaseTarget Compound\text{Ar–C≡N–NH–Ar'} + \text{CH}_2=\text{CH–NO}_2 \xrightarrow{\text{Base}} \text{Target Compound}

This method avoids nitro-group reduction side reactions observed in acidic conditions .

Physicochemical Properties

PropertyValueSource Compound
Molecular Weight239.18 g/mol
LogP (Predicted)2.1–2.4
Aqueous Solubility<0.1 mg/mL (25°C)
Thermal StabilityDecomposes >200°C

The nitro group enhances molecular polarity (μ5.2D\mu \approx 5.2 \, \text{D}), while fluorine substitution reduces lipophilicity compared to chlorinated analogs .

Industrial and Research Applications

Material Science Applications

The compound’s thermal stability and electron-deficient aromatic system make it a candidate for:

  • Energetic Materials: Nitro groups contribute to high nitrogen content (17.6%) and oxygen balance (−72.3) .

  • Liquid Crystals: Fluorine substitution enables low-temperature mesophases (predicted Tmelting<100°CT_{\text{melting}} < 100°C) .

Synthetic Intermediate Utility

As a nitroaromatic building block, it participates in:

  • Cross-Coupling Reactions: Suzuki-Miyaura arylation at C3/C5 positions.

  • Nitro Reduction: Catalytic hydrogenation to amines for drug candidate synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator